YKL-5-124 is a potent and selective covalent inhibitor of cyclin-dependent kinase 7 (CDK7) [, , , , ]. CDK7 plays a crucial role in regulating cell cycle progression and transcription [, ]. YKL-5-124 demonstrates anti-tumor activity by disrupting these processes in various cancer cell lines, including multiple myeloma, neuroblastoma, testicular germ cell tumors, small cell lung cancer, pancreatic cancer, glioblastoma, and mesothelioma [, , , , , , , , ]. It has also been explored as a potential therapeutic strategy for HIV-1 by promoting proviral latency [].
YKL-5-124 is a selective inhibitor of cyclin-dependent kinase 7 (CDK7), a crucial enzyme in the regulation of the cell cycle and transcriptional control. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to modulate cell proliferation and survival pathways. The compound has been primarily studied in the context of neuroblastoma, a common pediatric cancer, where it exhibits synergistic effects when combined with other inhibitors.
YKL-5-124 was developed as part of a series of compounds aimed at inhibiting CDK7 activity. Its efficacy was evaluated through various in vitro and in vivo studies, highlighting its role in disrupting cancer cell growth and promoting apoptosis.
YKL-5-124 is classified as a small molecule inhibitor specifically targeting CDK7. It falls under the category of kinase inhibitors, which are compounds designed to interfere with the activity of kinases involved in cellular signaling pathways.
The synthesis of YKL-5-124 involves multi-step organic synthesis techniques that typically include:
The synthetic pathway often employs reagents and conditions that favor the formation of specific bonds while minimizing side reactions. For example, the use of protecting groups during synthesis can help in selectively modifying certain functional groups without affecting others.
The molecular structure of YKL-5-124 can be represented by its chemical formula, which reflects its composition and arrangement of atoms. The compound features a core structure that interacts specifically with the ATP-binding site of CDK7.
Key data points regarding the molecular structure include:
YKL-5-124 primarily functions through competitive inhibition of CDK7, leading to alterations in downstream signaling pathways. The inhibition affects various substrates phosphorylated by CDK7, including transcription factors involved in cell cycle regulation.
YKL-5-124's mechanism involves:
Experimental data indicate that treatment with YKL-5-124 results in significant changes in gene expression profiles associated with tumor growth inhibition.
YKL-5-124 is characterized by:
Key chemical properties include:
YKL-5-124 has several promising applications in scientific research:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3